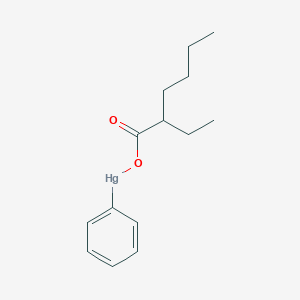
Phenylmercury 2-ethylhexanoate
Vue d'ensemble
Description
Phenylmercury 2-ethylhexanoate is an organomercury compound widely used as a catalyst in the production of polyurethane coatings, adhesives, sealants, and elastomers . This compound is known for its effectiveness in catalyzing the polymerization process, making it a valuable component in various industrial applications .
Méthodes De Préparation
Phenylmercury 2-ethylhexanoate can be synthesized through the reaction of phenylmercury chloride with 2-ethylhexanoic acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve optimal yields and product quality .
Analyse Des Réactions Chimiques
Phenylmercury 2-ethylhexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylmercury oxide and other mercury-containing byproducts.
Reduction: Reduction reactions can convert this compound to elemental mercury and other organic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phenylmercury 2-ethylhexanoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of phenylmercury 2-ethylhexanoate involves its ability to catalyze the polymerization of polyurethane precursors . The compound interacts with the isocyanate and polyol components, facilitating the formation of urethane linkages and accelerating the polymerization process . This catalytic activity is attributed to the presence of the mercury atom, which enhances the reactivity of the functional groups involved in the polymerization reaction .
Comparaison Avec Des Composés Similaires
Phenylmercury 2-ethylhexanoate can be compared with other phenylmercury compounds, such as:
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
While all these compounds share similar catalytic properties, this compound is unique due to its specific structure and the presence of the 2-ethylhexanoate group . This structural difference can influence its reactivity and effectiveness in various applications .
Propriétés
IUPAC Name |
2-ethylhexanoate;phenylmercury(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C6H5.Hg/c1-3-5-6-7(4-2)8(9)10;1-2-4-6-5-3-1;/h7H,3-6H2,1-2H3,(H,9,10);1-5H;/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVASSELVJHUACE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].C1=CC=C(C=C1)[Hg+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20HgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13302-00-6 | |
| Record name | (2-Ethylhexanoato-κO)phenylmercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13302-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















